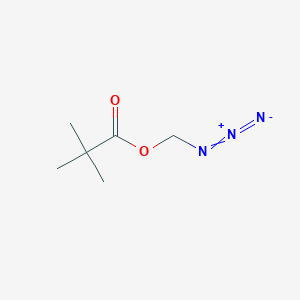

アジドメチル 2,2-ジメチルプロパノエート

概要

説明

Synthesis Analysis

The synthesis of Azidomethyl 2,2-dimethylpropanoate involves several steps. One of the most prominent reactions employing organic azides is the regioselective copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition with alkynes yielding 1,2,3-triazoles . Other named reactions include the Staudinger reduction, the aza-Wittig reaction, and the Curtius rearrangement .Molecular Structure Analysis

The molecular structure of Azidomethyl 2,2-dimethylpropanoate can be analyzed using techniques such as 1H NMR spectroscopy. For example, the 1H NMR spectrum of methyl 2,2-dimethylpropanoate shows two peaks, corresponding to the two kinds of protons .Chemical Reactions Analysis

Azidomethyl 2,2-dimethylpropanoate can undergo various chemical reactions. For instance, it can participate in the Staudinger ligation, Cu(I)-catalyzed azide–alkyne cycloaddition (CuAAC), strain-promoted [3 + 2] cycloaddition (SPAAC), or photo-click chemistry .科学的研究の応用

抗腫瘍活性

アジドメチルピバレート(一部の研究ではSRO-91と呼ばれる)は、非天然のリボフラノシル-1,2,3-トリアゾールC-ヌクレオシドです。これは、広範囲の抗ウイルス薬であるリバビリンと構造的に類似しています。研究によると、SRO-91は、A431上皮癌細胞やB16F10皮膚メラノーマ細胞など、さまざまな癌細胞株に対して抗腫瘍活性を示します。 さらに、卵巣腫瘍細胞の阻害に有望な効果を示し、新規抗癌療法の候補として期待されています .

合成ビルディングブロック

アジドメチルピバレートは、汎用性の高い合成中間体として役立ちます。アジドとピバレートの官能基を独自に組み合わせることで、多様な化学変換が可能になります。 研究者は、医薬品や生物活性化合物など、複雑な分子の合成に、この化合物をビルディングブロックとして使用しています .

クリックケミストリー

この化合物は、一般的に「クリックケミストリー」として知られる、銅(I)触媒アジド-アルキン環状付加反応 (CuAAC) に参加します。アセチレンをアジドメチルピバレートと反応させることで、研究者は効率的に1,2,3-トリアゾールを構築できます。その後、ピバレート保護基を除去すると、N(1)H非置換1,2,3-トリアゾールが得られます。 この方法は、創薬や材料科学で応用されています .

固相合成

アジドメチルピバレートは、固相合成に適しています。研究者は、固体担持光不安定アジドリンカーとアルキンを使用した方法を報告しています。これらのリンカーは、UV照射により、4-置換1,2,3-トリアゾールを放出し、さらにNH非置換1,2,3-トリアゾールを生成できます。 このアプローチは、穏やかな条件とハイスループット合成との適合性を提供します .

生体共役と標識

アジドメチルピバレートのアジド基により、生体直交標識と生体共役が可能になります。研究者は、クリックケミストリーを使用して、この基をアルキン官能化生体分子(タンパク質、核酸など)と選択的に反応させることができます。 この戦略は、生物系における部位特異的標識とイメージング研究を促進します .

薬物送達システム

アジドメチルピバレートは、その安定性と反応性により、薬物送達用途で検討されています。 研究者は、ナノ粒子とポリマーをアジド基で官能化し、アジドメチルピバレート修飾キャリアとのクリック反応による標的薬物放出を可能にしました .

Safety and Hazards

将来の方向性

Organic azides, including Azidomethyl 2,2-dimethylpropanoate, have potential applications in the material and life sciences. Their exceptional reactivity makes them useful in the design of high-performance energetic materials for a new generation of rocket technologies . They also show promise in the synthesis of copolymers and in the field of antitumor activities .

作用機序

Mode of Action

The mode of action of azidomethyl 2,2-dimethylpropanoate involves interactions with its targets that lead to changes in cellular processes. For instance, it may act as an agonist or antagonist at certain receptors, or it may inhibit or enhance the activity of certain enzymes . The exact nature of these interactions and the resulting changes are complex and depend on a variety of factors, including the specific target, the concentration of azidomethyl 2,2-dimethylpropanoate, and the cellular context .

Biochemical Pathways

Azidomethyl 2,2-dimethylpropanoate can affect various biochemical pathways. Depending on its specific targets, it may influence pathways involved in cell signaling, metabolism, or other cellular processes . The downstream effects of these changes can be diverse and may include alterations in cell growth, differentiation, or survival .

Pharmacokinetics

The pharmacokinetics of azidomethyl 2,2-dimethylpropanoate involve its absorption, distribution, metabolism, and excretion (ADME) properties . These properties can impact the bioavailability of azidomethyl 2,2-dimethylpropanoate, influencing how much of the compound reaches its targets and how long it remains active in the body . Factors such as the route of administration, the formulation of the compound, and individual patient characteristics can all influence the pharmacokinetics of azidomethyl 2,2-dimethylpropanoate .

Result of Action

The molecular and cellular effects of azidomethyl 2,2-dimethylpropanoate’s action can be diverse, depending on its specific targets and the cellular context . These effects may include changes in gene expression, alterations in cellular signaling pathways, or effects on cell growth and survival .

Action Environment

The action, efficacy, and stability of azidomethyl 2,2-dimethylpropanoate can be influenced by various environmental factors. These may include factors such as pH, temperature, and the presence of other molecules that can interact with azidomethyl 2,2-dimethylpropanoate . Understanding these factors can be important for optimizing the use of azidomethyl 2,2-dimethylpropanoate and for predicting its effects in different contexts .

特性

IUPAC Name |

azidomethyl 2,2-dimethylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O2/c1-6(2,3)5(10)11-4-8-9-7/h4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEJGIRNNNFPMOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872700-68-0 | |

| Record name | 872700-68-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(methylthio)phenyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2465621.png)

![1-(2-oxo-2-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)pyrrolidine-2,5-dione](/img/structure/B2465624.png)

![(1S,5S,6R)-6-Aminobicyclo[3.2.0]heptane-3-carboxamide;hydrochloride](/img/structure/B2465634.png)

![1-(4-fluorophenyl)-4-{5-methylfuro[3,2-b]pyridine-2-carbonyl}piperazine](/img/structure/B2465640.png)

![5-bromo-2-chloro-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]benzamide](/img/structure/B2465641.png)